Mass Shift Differentiation: +3 Da Nominal Mass Increase Enables Unambiguous MS Detection
Rosuvastatin-d3 contains three deuterium atoms substituted at the methylsulfonylamino group, resulting in a molecular ion mass increase of +3 Da relative to unlabeled rosuvastatin (m/z 482.0 vs 485.0 for the [M+H]+ precursor ion) . This mass shift allows baseline chromatographic resolution and unambiguous multiple reaction monitoring (MRM) detection without cross-talk between analyte and internal standard channels, a requirement for FDA-compliant bioanalytical methods [1].
| Evidence Dimension | Molecular mass shift for mass spectrometric differentiation |
|---|---|
| Target Compound Data | +3 Da (nominal mass increase) |
| Comparator Or Baseline | Unlabeled rosuvastatin (0 Da shift) |
| Quantified Difference | +3 Da mass increase |
| Conditions | LC-MS/MS analysis using electrospray ionization (ESI+) |
Why This Matters
The +3 Da mass shift is the minimal effective deuteration that ensures distinct MS detection while preserving near-identical physicochemical properties, making Rosuvastatin-d3 suitable for high-throughput bioanalysis.
- [1] Bhadoriya A, Sanyal M, Shah PA, Shrivastav PS. Simultaneous quantitation of rosuvastatin and ezetimibe in human plasma by LC-MS/MS. Biomed Chromatogr. 2018;32(8):e4291. (Reports unlabeled rosuvastatin MRM transition m/z 482.0→258.1.) View Source
